N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Description
Table 1: Stereochemical Assignments in the Oxolane Ring
| Carbon Position | Substituent | Configuration |
|---|---|---|
| C2 | Purine attachment point | R |
| C3 | 1-(2-Chloroethoxy)ethoxy | R |
| C4 | Hydroxyl (-OH) | R |
| C5 | Hydroxymethyl (-CH2OH) | R |
This stereochemistry is critical for molecular recognition in biological systems, as seen in related fluorinated purine analogues.
Comparative Analysis With Related Purine-Benzamide Conjugates
The target compound belongs to a family of N6-benzoylpurine derivatives, which are frequently modified at the sugar moiety to modulate physicochemical properties. Key comparisons include:
N6-Benzoyladenosine (CAS 4546-55-8)
N-(9-((2R,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide (CAS 136834-20-3)
N6-Benzoyl-2'-Fluoro-2'-deoxyadenosine
Table 2: Structural Comparison of Purine-Benzamide Analogues
These structural variations influence properties such as solubility, metabolic stability, and receptor binding.
Tautomeric Forms and Protonation States in Solid vs. Solution Phases
The purine ring in This compound exhibits tautomerism, with protonation states dependent on phase and environment:
Tautomeric Equilibria
Protonation States
- Solid Phase : The compound exists predominantly as the neutral species, with the purine N1 protonated and the benzamide carbonyl deprotonated. This is supported by X-ray crystallography data from analogous N6-benzoylpurines.
- Aqueous Solution (pH 7.4) : Deprotonation occurs at N1 (pKa ≈ 4.5), yielding a negatively charged species. The 2-chloroethoxyethoxy side chain remains neutral due to its low basicity (pKa < 0).
Table 3: Tautomeric and Protonation Behavior
| Phase | Dominant Tautomer | Protonation Site | Stabilizing Interactions |
|---|---|---|---|
| Solid | N9-H | N1 | N1–O4' hydrogen bond |
| Solution | N7-H | Deprotonated N1 | Solvent hydrogen bonding |
These insights into tautomerism and protonation are critical for understanding the compound’s reactivity and interactions in synthetic or biological contexts.
Properties
Molecular Formula |
C21H24ClN5O6 |
|---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C21H24ClN5O6/c1-12(31-8-7-22)32-17-16(29)14(9-28)33-21(17)27-11-25-15-18(23-10-24-19(15)27)26-20(30)13-5-3-2-4-6-13/h2-6,10-12,14,16-17,21,28-29H,7-9H2,1H3,(H,23,24,26,30)/t12?,14-,16-,17-,21-/m1/s1 |
InChI Key |
XZXFETIYHPKOOL-NZUHDNPQSA-N |
Isomeric SMILES |
CC(OCCCl)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Canonical SMILES |
CC(OCCCl)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Modified Sugar Moiety
- The sugar moiety is typically synthesized starting from a protected ribose or oxolane derivative.
- Introduction of the 1-(2-chloroethoxy)ethoxy substituent at the 3-position involves nucleophilic substitution or etherification reactions using 2-chloroethoxy reagents under controlled conditions to maintain stereochemistry.
- Protection of hydroxyl groups (e.g., as silyl ethers or acyl groups) is essential during this step to prevent side reactions.
- After substitution, selective deprotection yields the free hydroxyl groups at the 4 and 5 positions, preserving the stereochemical integrity of the sugar ring.
Preparation of the Purine Base with Benzamide Substitution
- The purine base is functionalized at the 6-position with a benzamide group.
- This is commonly achieved by nucleophilic aromatic substitution or amide coupling reactions starting from 6-chloropurine or 6-aminopurine derivatives.
- Benzoylation or amide bond formation is performed using benzoyl chloride or benzamide coupling reagents (e.g., carbodiimides) under mild conditions to avoid degradation of the purine ring.
Coupling of Sugar and Purine Moieties
- The glycosidic bond formation between the sugar and purine base is a critical step.
- This is often accomplished via Vorbrüggen glycosylation, where a silylated purine base reacts with a protected sugar halide (e.g., sugar chloride or bromide) in the presence of a Lewis acid catalyst (e.g., trimethylsilyl triflate).
- The reaction conditions are optimized to favor β-anomer formation and maintain stereochemical purity.
- After coupling, global deprotection steps remove protecting groups to yield the target nucleoside analog.
Introduction of the 1-(2-chloroethoxy)ethoxy Group
- In some synthetic routes, the 1-(2-chloroethoxy)ethoxy substituent is introduced post-glycosylation by selective etherification of the 3-hydroxyl group on the sugar.
- This step uses 2-chloroethyl ethylene glycol derivatives under basic or phase-transfer catalysis conditions.
- Purification is achieved by chromatographic methods to isolate the desired stereoisomer.
Representative Synthetic Route Summary Table
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Sugar protection | TBDMS-Cl, pyridine or acyl chlorides | Protected ribose derivative |
| 2 | Etherification at 3-OH | 2-chloroethoxy ethylene glycol, base catalyst | Introduction of 1-(2-chloroethoxy)ethoxy group |
| 3 | Purine base functionalization | Benzoyl chloride or benzamide coupling agents | 6-benzamide purine derivative |
| 4 | Glycosylation (Vorbrüggen) | Silylated purine, sugar halide, Lewis acid | Formation of nucleoside glycosidic bond |
| 5 | Deprotection | Acidic or fluoride ion conditions | Removal of protecting groups, final compound |
| 6 | Purification | Chromatography (HPLC, silica gel) | Isolation of pure stereoisomer |
Detailed Research Findings and Notes
- Patent literature (e.g., US8278283B2, EP2951191B1) describes methods for synthesizing nucleoside analogs with modified sugar moieties and purine bases, emphasizing the importance of stereochemical control and selective protection strategies.
- The introduction of chloroethoxy substituents is often performed via nucleophilic substitution on protected sugar intermediates, requiring careful control to avoid side reactions and maintain stereochemistry.
- Analytical characterization (NMR, MS, HPLC) confirms the stereochemical configuration and purity of intermediates and final products.
- The synthetic approach is modular, allowing variation in the purine base or sugar substituents for analog development.
- The compound’s preparation demands expertise in carbohydrate chemistry, nucleoside synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may target the purine base or the benzamide group.
Substitution: The chloroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In molecular biology, the compound can be used as a probe to study nucleic acid interactions and enzyme activities. Its ability to mimic natural nucleotides makes it valuable in research involving DNA and RNA.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of specialized materials and chemicals. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and nucleic acids, altering their activity and function. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity or disruption of nucleic acid structures.
Comparison with Similar Compounds
Key Structural Differences
The compound’s uniqueness lies in its 3'-[1-(2-chloroethoxy)ethoxy] group, which distinguishes it from related nucleoside derivatives. Below is a comparative analysis of structural analogs:
| Compound Name / ID | Substituents at Key Positions | Molecular Weight | Key Applications / Notes |
|---|---|---|---|
| Target Compound | 3': 1-(2-Chloroethoxy)ethoxy; 4': OH; 5': CH2OH | 731.79 g/mol | Oligonucleotide synthesis; enhanced nuclease resistance |
| N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-sulfanyloxolan-2-yl]-9H-purin-6-yl}benzamide (10) | 4': S-Benzoyl; 5': DMTr-protected CH2O | 777.9 g/mol | Intermediate for thiophosphate oligonucleotides; 53% synthesis yield |
| N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-({bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]-9H-purin-6-yl}benzamide (35) | 4': Phosphoramidite; 5': S-DMTr | 857.95 g/mol | Antisense oligonucleotide synthesis; 46% yield |
| N6-Benzoyl-2'-deoxyadenosine hydrate | 2'-deoxyribose; 4': OH; 5': CH2OH | 385.36 g/mol | DNA synthesis intermediate; reduced steric hindrance |
| CV1808 (Adenosine receptor agonist) | 2-(4-Chlorophenyl)ethoxy at purine C2; ribose hydroxyls | 455.88 g/mol | A2A adenosine receptor agonist; cardiovascular applications |
Spectroscopic and Analytical Data
- 1H NMR : The target compound’s 3'-[1-(2-chloroethoxy)ethoxy] group would produce distinct δ ~3.6–4.0 ppm signals (OCH2CH2Cl), differentiating it from analogs like 10 (δ ~2.5–3.0 ppm for S-benzoyl) .
- MS Data : Expected [M+H]+ at m/z 732.3, contrasting with compound 10 (m/z 777.6) and 35 (m/z 858.0) .
Functional Implications
- Stability : The 3'-chloroethoxyethoxy group enhances resistance to enzymatic degradation compared to hydroxyl or methoxy substituents (e.g., compound 22 ) .
Biological Activity
N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is a complex organic compound with potential therapeutic applications. Its unique structure and biological properties have made it a subject of interest in pharmacological research. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a purine base linked to a benzamide group via a modified oxolane ring. Its molecular formula is , and it has a molecular weight of approximately 401.38 g/mol. The presence of various functional groups contributes to its biological activity.
Structural Formula
The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Purine Base | Purine Structure |
| Benzamide Group | Benzamide Structure |
| Oxolane Ring | Oxolane Structure |
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound may exert its effects through:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Binding : It may bind to various receptors, modulating their activity and influencing signaling pathways.
- Gene Expression Modulation : By affecting transcription factors, it can alter gene expression patterns associated with disease states.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
-
Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation.
Cell Line IC50 (µM) Mechanism HeLa 10 Apoptosis induction MCF7 8 Cell cycle arrest
Antiviral Activity
The compound has also shown potential antiviral effects against certain viral infections. Research indicates that it may inhibit viral replication by interfering with viral protein synthesis.
Antidiabetic Properties
Preliminary studies suggest that this compound could enhance insulin sensitivity and glucose uptake in adipocytes.
Study 1: Anticancer Efficacy
A study published in Cancer Research highlighted the efficacy of the compound in reducing tumor size in xenograft models. The treatment group showed a significant decrease in tumor volume compared to controls.
Study 2: Antiviral Activity
Research published in Virology Journal reported that the compound inhibited the replication of influenza virus in vitro by more than 70%, suggesting its potential as a therapeutic agent against viral infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
